
(5,6-Dimethoxy-3-pyridinyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dimethoxypyridin-3-yl)acetaldehyde is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with two methoxy groups at positions 5 and 6, and an acetaldehyde group at position 3. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-dimethoxypyridin-3-yl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxypyridine-3-carboxaldehyde as the starting material.
Reduction Reaction: The carboxaldehyde group is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reaction: The resulting alcohol is then oxidized to form the acetaldehyde group using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(5,6-dimethoxypyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include PCC, MnO2, and chromic acid (H2CrO4).
Reduction: Common reagents include LiAlH4, NaBH4, and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: 2-(5,6-dimethoxypyridin-3-yl)acetic acid.
Reduction: 2-(5,6-dimethoxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
2-(5,6-dimethoxypyridin-3-yl)acetaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-(5,6-dimethoxypyridin-3-yl)acetaldehyde is structurally similar to other pyridine derivatives, such as 2-(5-methoxypyridin-3-yl)acetaldehyde and 2-(6-methoxypyridin-3-yl)acetaldehyde. its unique substitution pattern at positions 5 and 6 provides distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall utility in various applications.
Comparison with Similar Compounds
2-(5-methoxypyridin-3-yl)acetaldehyde
2-(6-methoxypyridin-3-yl)acetaldehyde
2-(5,6-dimethoxypyridin-2-yl)acetaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(5,6-dimethoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-7(3-4-11)6-10-9(8)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
IBHAAQIGBRNFSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



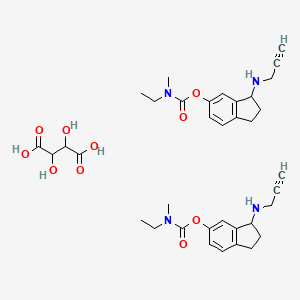
![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)
![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
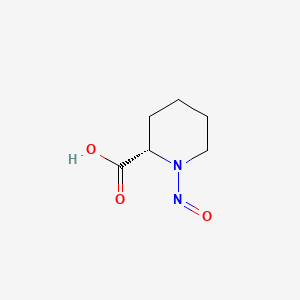
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
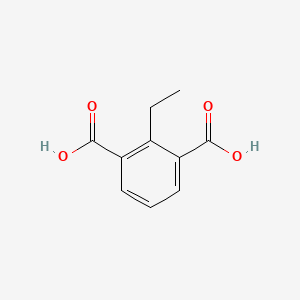
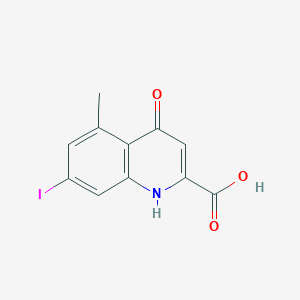
![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
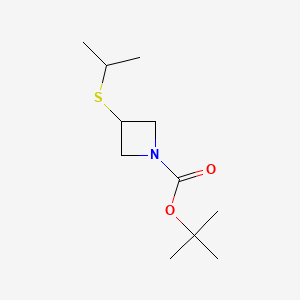



![tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B15359436.png)
